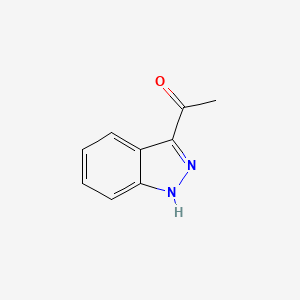
1-(1H-indazol-3-yl)ethanone
Cat. No. B1317080
Key on ui cas rn:
4498-72-0
M. Wt: 160.17 g/mol
InChI Key: BJEQUPDOOXOTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06800641B2
Procedure details


To a heterogeneous mixture of [(2R)-7-amino-8-methyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl 4-methylbenzenesulfonate hydrochloride (0.93 g, 2.75 mmole) in benzene (10 mL) was added anhydrous potassium acetate (0.50 g, 5.1 mmole) and acetic anhydride (0.80 mL, 8.3 mmole). The temperature was increased to 50° C., and isoamyl nitrite (0.55 mL, 4.1 mmole) was added dropwise. The temperature was further increased and held at 80° C. for a period of 10 hours. When the reaction was complete, the solvent was removed in vacuum and replaced with ethyl acetate in equal volume. The solution was washed with 2N aqueous HCl, saturated aqueous sodium bicarbonate, brine and then dried over magnesium sulfate. After the solution was filtered and concentrated in vacuum, the crude residue was triturated with methylene chloride/methanol (3:1, 6 mL) to obtain the intermediate acetyl indazole as yellow solid (0.87 g, 82%). The acetyl group was hydrolyzed by refluxing in concentrated hydrochloric acid for a period of 12 hours. After cooling to room temperature, the reaction was neutralized with ammonium hydroxide, extracted with methylene chloride and the extract dried over magnesium sulfate, filtered and concentrated in vacuum to yield 0.76 g (99%) of the (R)-enantiomer of the title compound as a yellow solid.
Name
[(2R)-7-amino-8-methyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl 4-methylbenzenesulfonate hydrochloride
Quantity
0.93 g
Type
reactant
Reaction Step One


Name
potassium acetate
Quantity
0.5 g
Type
reactant
Reaction Step Two



Name
Yield
82%
Identifiers


|
REACTION_CXSMILES
|
Cl.CC1C=CC(S(OC[C@@H]2O[C:18]3[C:20]([CH3:25])=[C:21]([NH2:24])[CH:22]=[CH:23][C:17]=3OC2)(=O)=O)=CC=1.[C:26]([O-:29])(=O)[CH3:27].[K+].C(OC(=O)C)(=O)C.[N:38](OCCC(C)C)=O>C1C=CC=CC=1>[C:26]([C:25]1[C:20]2[C:21](=[CH:22][CH:23]=[CH:17][CH:18]=2)[NH:24][N:38]=1)(=[O:29])[CH3:27] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
[(2R)-7-amino-8-methyl-2,3-dihydro-1,4-benzodioxin-2-yl]methyl 4-methylbenzenesulfonate hydrochloride
|
|
Quantity
|
0.93 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]1COC2=C(O1)C(=C(C=C2)N)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
potassium acetate
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
0.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0.55 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OCCC(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was further increased
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuum
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed with 2N aqueous HCl, saturated aqueous sodium bicarbonate, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After the solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude residue was triturated with methylene chloride/methanol (3:1, 6 mL)
|
Outcomes


Product
Details
Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1=NNC2=CC=CC=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.87 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 197.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
